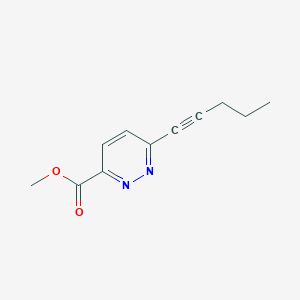

Methyl 6-(pent-1-yn-1-yl)pyridazine-3-carboxylate

Description

Properties

CAS No. |

89967-27-1 |

|---|---|

Molecular Formula |

C11H12N2O2 |

Molecular Weight |

204.22 g/mol |

IUPAC Name |

methyl 6-pent-1-ynylpyridazine-3-carboxylate |

InChI |

InChI=1S/C11H12N2O2/c1-3-4-5-6-9-7-8-10(13-12-9)11(14)15-2/h7-8H,3-4H2,1-2H3 |

InChI Key |

BSVXZAWWZZQDBH-UHFFFAOYSA-N |

Canonical SMILES |

CCCC#CC1=NN=C(C=C1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Sonogashira Cross-Coupling Reaction

The most common and efficient method to prepare alkynyl-substituted pyridazine derivatives is the Sonogashira coupling, which couples a terminal alkyne with a halogenated pyridazine derivative.

- Starting materials: 6-halopyridazine-3-carboxylate methyl ester (e.g., 6-bromopyridazine-3-carboxylate methyl ester) and pent-1-yne (terminal alkyne).

- Catalysts: Palladium(0) complex (e.g., Pd(PPh3)4) and copper(I) iodide as co-catalyst.

- Base: Triethylamine or other suitable amine bases.

- Solvent: Polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

- Conditions: Reaction under inert atmosphere (argon or nitrogen), typically at room temperature to moderate heating (25–80 °C) for several hours.

$$

\text{6-bromopyridazine-3-carboxylate methyl ester} + \text{pent-1-yne} \xrightarrow[\text{CuI}]{\text{Pd(0)}, \text{Et}_3\text{N}} \text{this compound}

$$

- The halogen at the 6-position is replaced by the pent-1-yn-1-yl group.

- The methyl ester group remains intact under these mild coupling conditions.

- Purification is typically done by flash column chromatography.

Alternative Alkynylation via Metalation and Alkynylation

Another approach involves metalation of the pyridazine ring followed by reaction with an alkynyl electrophile:

- Step 1: Directed lithiation or magnesiation at the 6-position of methyl pyridazine-3-carboxylate.

- Step 2: Quenching with pent-1-ynyl electrophile or coupling with pent-1-yne derivatives.

This method is less common due to the sensitivity of the pyridazine ring and the ester group to strong bases.

Research Findings and Data

Yield and Purity

- Sonogashira coupling reactions for similar pyridazine derivatives typically yield 70–90% of the desired product with high purity after chromatographic purification.

- Reaction times vary from 12 to 48 hours depending on catalyst loading and temperature.

Reaction Conditions Optimization

| Parameter | Typical Conditions | Effect on Yield/Purity |

|---|---|---|

| Catalyst | Pd(PPh3)4 (5 mol%), CuI (10 mol%) | High catalytic efficiency |

| Base | Triethylamine (2 equiv) | Facilitates deprotonation of alkyne |

| Solvent | THF, DMF, or 2 wt% TPGS/H2O (micellar) | Polar aprotic solvents improve solubility and reaction rate |

| Temperature | 25–80 °C | Higher temperature accelerates reaction but may reduce selectivity |

| Reaction time | 12–48 hours | Longer times improve conversion |

Purification

- Flash column chromatography using silica gel with eluents such as ethyl acetate/hexane mixtures is standard.

- Final product is typically a yellow to colorless solid or oil, depending on scale and purity.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Sonogashira Coupling | 6-bromopyridazine-3-carboxylate methyl ester + pent-1-yne | Pd(PPh3)4, CuI, Et3N, THF | 25–80 °C, 12–48 h | 70–90 | Most efficient and widely used method |

| Metalation and Alkynylation | Methyl pyridazine-3-carboxylate + base + alkynyl electrophile | n-BuLi or Mg reagent | Low temperature, inert atmosphere | Moderate | Requires careful control, less common |

| Esterification after Alkynylation | 6-(pent-1-yn-1-yl)pyridazine-3-carboxylic acid + MeOH + acid catalyst | H2SO4 or HCl | Reflux in MeOH | Moderate | Risk of side reactions, less preferred |

Additional Notes

- The presence of the alkynyl group requires careful handling to avoid polymerization or side reactions.

- The methyl ester group is stable under typical Sonogashira conditions but can hydrolyze under strongly acidic or basic conditions.

- Use of micellar catalysis in aqueous media has been reported to improve environmental sustainability and reaction efficiency for similar alkynylation reactions.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-(pent-1-yn-1-yl)pyridazine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring, often using halogenated reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated pyridazine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 6-(pent-1-yn-1-yl)pyridazine-3-carboxylate has been identified as a potential inhibitor of adaptor associated kinase 1 (AAK1), which plays a significant role in synaptic vesicle recycling and receptor-mediated endocytosis. Inhibiting AAK1 may provide therapeutic benefits for several neurological disorders, including:

- Alzheimer's Disease

- Parkinson's Disease

- Bipolar Disorder

- Chronic Pain Conditions

The compound's structural similarity to other known AAK1 inhibitors suggests its potential efficacy in these therapeutic areas. Research indicates that compounds targeting AAK1 can modulate pain responses and cognitive functions, making them valuable in developing new treatments for these disorders .

Organic Synthesis Applications

This compound can serve as a versatile intermediate in organic synthesis. Its unique structure allows for various chemical transformations, including:

- Formation of Pyridazinones : The compound can be transformed into pyridazinone derivatives through cyclization reactions with hydrazines, which are important frameworks in pharmaceuticals.

- Synthesis of Alkynes : The presence of the pentynyl group enables further functionalization through coupling reactions, such as Sonogashira coupling, to produce more complex alkynes suitable for various applications in materials science and drug development .

Case Studies and Research Findings

Recent studies have highlighted the compound's utility in synthesizing biologically active molecules. For instance:

Case Study 1: AAK1 Inhibition

A study demonstrated that this compound effectively inhibits AAK1 activity in vitro. This inhibition was linked to reduced pain responses in animal models, indicating its potential for developing analgesic therapies .

Case Study 2: Synthesis of Pyridazinones

Research focusing on the synthesis of pyridazinones from the compound showed high yields and regioselectivity under optimized conditions. The resulting pyridazinones exhibited promising biological activities, further validating the compound's role as a synthetic precursor .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | AAK1 Inhibition | Treatment for Alzheimer's, Parkinson's, Bipolar Disorder |

| Organic Synthesis | Synthesis of Pyridazinones | Production of biologically active compounds |

| Synthetic Intermediates | Formation of Alkynes through Coupling Reactions | Development of complex organic molecules |

Mechanism of Action

The mechanism of action of Methyl 6-(pent-1-yn-1-yl)pyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit platelet aggregation by blocking calcium ion influx, which is necessary for platelet activation .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Methyl Pyridazine-3-carboxylate (Parent Compound)

- Structure : Lacks substituents at position 6, with only the methyl ester at position 3.

- Properties : Simpler structure with higher polarity due to the absence of the lipophilic pentynyl group.

- Synthesis : Serves as a precursor for derivatives via functionalization at position 6 .

Methyl 6-(piperazin-1-yl)pyridazine-3-carboxylate

- Structure : Piperazinyl group at position 6 (C₁₀H₁₄N₄O₂, MW: 222.24 g/mol).

- Discontinued commercial availability suggests niche applications .

Methyl 6-(piperidin-1-yl)pyridazine-3-carboxylate

- Structure : Piperidinyl group at position 6 (C₁₁H₁₅N₃O₂, MW: 221.26 g/mol).

- Properties: The saturated ring introduces steric bulk, which may affect binding affinity in biological systems.

Bicyclic Pyrrolo-Pyridazine Derivatives

- Example : Methyl (4aR)-4-hydroxy-4a-methyl-2-oxo-1-pentyl-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylate (C₁₆H₂₁N₃O₄, MW: 319.36 g/mol).

- Properties : Bicyclic framework and hydroxyl/oxo groups increase polarity (HPLC retention time: 1.05 minutes under SQD-FA05 conditions). Demonstrates how structural complexity impacts chromatographic behavior .

Key Differences :

- Pentynyl vs. Alkyl/Amino Groups: The terminal alkyne in the target compound may enhance reactivity (e.g., via click chemistry) compared to saturated or amine-containing analogs.

- Polarity : Piperazinyl/piperidinyl derivatives are more polar than the pentynyl analog, as evidenced by HPLC retention times .

Physicochemical Properties

*Calculated data for the target compound.

Biological Activity

Methyl 6-(pent-1-yn-1-yl)pyridazine-3-carboxylate (C11H12N2O2) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

This compound is characterized by a pyridazine ring with a carboxylate group and an alkyne substituent. Its structure can be represented as follows:

Anticancer Properties

Recent studies have indicated that derivatives of pyridazine compounds exhibit significant anticancer activity. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that this compound can inhibit cell proliferation, with notable effects observed in breast cancer (MCF-7) and prostate cancer cell lines.

Table 1: Anticancer Activity of this compound

The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, potentially through the modulation of signaling pathways related to cell survival and proliferation.

Enzyme Inhibition

This compound has also been studied for its ability to inhibit specific enzymes involved in cancer progression. For instance, it has shown potential as an inhibitor of aromatase, an enzyme critical in estrogen synthesis, which is a target in hormone-dependent cancers.

Table 2: Enzyme Inhibition Profile

Study on Breast Cancer

In a study conducted by Banday et al., this compound was evaluated alongside other pyridazine derivatives for their anticancer properties against MCF-7 cells. The results indicated that this compound not only inhibited cell growth but also reduced the expression of genes associated with tumor progression.

"The compound demonstrated significant cytotoxicity, with an IC50 value comparable to standard chemotherapeutics" .

Mechanistic Insights

Further mechanistic studies revealed that this compound induces apoptosis via the intrinsic pathway, characterized by mitochondrial membrane potential loss and activation of caspases. These findings suggest that this compound may serve as a lead structure for the development of novel anticancer agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.